molecular formula C16H16O3 B2981359 4-[(2,5-Dimethylphenoxy)methyl]benzoic acid CAS No. 149288-58-4

4-[(2,5-Dimethylphenoxy)methyl]benzoic acid

Cat. No.: B2981359
CAS No.: 149288-58-4
M. Wt: 256.301
InChI Key: KRJMDMIKYZTKRL-UHFFFAOYSA-N
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Description

4-[(2,5-Dimethylphenoxy)methyl]benzoic acid (CAS: 149288-32-4) is a benzoic acid derivative featuring a (2,5-dimethylphenoxy)methyl substituent at the para position of the aromatic ring. Its molecular formula is C₁₆H₁₆O₃, with a molecular weight of 256.30 g/mol . The compound is structurally characterized by the presence of two methyl groups at the 2- and 5-positions of the phenoxy ring, which influence its electronic and steric properties. This substitution pattern distinguishes it from other isomers, such as 4-[(3,5-dimethylphenoxy)methyl]benzoic acid (CAS: 149288-58-4), where the methyl groups occupy the 3- and 5-positions .

The compound is primarily utilized in medicinal chemistry research, particularly in the development of fibrate analogs and peroxisome proliferator-activated receptor (PPAR) modulators due to its structural similarity to pharmacologically active carboxylic acids like gemfibrozil .

Properties

IUPAC Name

4-[(2,5-dimethylphenoxy)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-11-3-4-12(2)15(9-11)19-10-13-5-7-14(8-6-13)16(17)18/h3-9H,10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRJMDMIKYZTKRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,5-Dimethylphenoxy)methyl]benzoic acid typically involves the reaction of 2,5-dimethylphenol with benzyl chloride under basic conditions to form 2,5-dimethylphenoxybenzyl chloride. This intermediate is then subjected to a nucleophilic substitution reaction with sodium benzoate to yield the final product .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-[(2,5-Dimethylphenoxy)methyl]benzoic acid can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(2,5-Dimethylphenoxy)methyl]benzoic acid is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[(2,5-Dimethylphenoxy)methyl]benzoic acid involves its interaction with specific molecular targets. The phenoxy group can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

(a) 4-[(3,5-Dimethylphenoxy)methyl]benzoic Acid (CAS: 149288-58-4)

  • Molecular Formula : C₁₆H₁₆O₃
  • Key Differences: The methyl groups at the 3- and 5-positions create a symmetrical substitution pattern on the phenoxy ring, reducing steric hindrance compared to the 2,5-dimethyl isomer. This may enhance solubility in polar solvents .
  • Synthetic Route : Similar to methods described for methyl 4-hydroxybenzoate derivatives, involving nucleophilic substitution with K₂CO₃ in DMF .

(b) 4-(3,5-Dimethylphenoxy)benzoic Acid (CAS: 925005-06-7)

  • Molecular Formula : C₁₅H₁₄O₃

Halogenated Analogs

4-[(4-Chloro-3,5-dimethylphenoxy)methyl]benzoic Acid (CAS: 832739-35-2)

  • Molecular Formula : C₁₆H₁₅ClO₃

Alkoxy Chain Variants

4-(2,5-Dihexyloxyphenyl)benzoic Acid

  • Molecular Formula : C₂₅H₃₄O₄
  • Key Differences : Substitution with long alkoxy chains (hexyloxy) significantly increases lipophilicity (logP), improving membrane permeability but reducing aqueous solubility .

Pharmacologically Relevant Analogs

Gemfibrozil (5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanoic Acid)

  • Molecular Formula : C₁₅H₂₂O₃
  • Key Differences: Replaces the benzoic acid core with a pentanoic acid chain. The 2,5-dimethylphenoxy group is retained, but the aliphatic chain enhances PPARα agonist activity, as seen in its clinical use for hypertriglyceridemia .

Biological Activity

4-[(2,5-Dimethylphenoxy)methyl]benzoic acid is a benzoic acid derivative that has gained attention due to its potential biological activities. This compound is structurally characterized by the presence of a dimethylphenoxy group, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory effects.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H18O3\text{C}_{16}\text{H}_{18}\text{O}_3

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzoic acid derivatives. For instance, derivatives similar to this compound have demonstrated significant activity against various Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget BacteriaMIC (µg/mL)Reference
3hS. aureus1
3jE. faecium2
9fC. auris<10

These findings suggest that modifications in the benzoic acid structure can enhance antimicrobial potency, potentially making compounds like this compound promising candidates for further development.

Anticancer Activity

The anticancer properties of benzoic acid derivatives have also been explored. In vitro studies indicate that certain derivatives significantly reduce the viability of cancer cell lines such as Caco-2 and A549.

Table 2: Anticancer Activity of Benzoic Acid Derivatives

CompoundCell LineViability (%)p-valueReference
3kCaco-240.2<0.001
17cA54944.3-

These results indicate that specific structural features in benzoic acid derivatives can lead to enhanced anticancer activity, providing a basis for further investigation into their mechanisms of action.

Enzyme Inhibition

In addition to antimicrobial and anticancer activities, compounds related to benzoic acids have shown promise as enzyme inhibitors. For example, studies have demonstrated that certain benzoic acid derivatives can activate proteasomal and lysosomal pathways in human fibroblasts.

Table 3: Enzyme Activation by Benzoic Acid Derivatives

CompoundEnzyme ActivatedActivation (%)Reference
Compound 1Cathepsin B467.3 ± 3.9
Compound 3Proteasome-

This suggests that these compounds may serve as modulators of cellular protein degradation pathways, which are crucial for maintaining cellular homeostasis.

Case Studies

A notable case study involved the evaluation of a series of benzoic acid derivatives for their biological activities. The study found that modifications at specific positions on the benzoic acid ring could lead to significant improvements in both antimicrobial and anticancer activities.

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